

Application Notes and Protocols: pH Indicators in Biological Systems

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Compound of Interest

Compound Name: HC Yellow no. 10

Cat. No.: B026556

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Disclaimer: Based on a comprehensive review of available scientific literature, **HC Yellow No. 10** is not utilized as a pH indicator in biological systems. Its primary application is as a direct dye in semi-permanent hair coloring products.[1][2][3] The information below pertains to the principles and applications of established pH indicators in biological research and does not apply to **HC Yellow No. 10**. For the purpose of illustrating the required application notes and protocols, we will use the well-characterized fluorescent pH indicator, BCECF (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein), as a representative example.

Introduction to Fluorescent pH Indicators in Biological Research

Intracellular pH (pHi) is a critical parameter that regulates a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. The ability to accurately measure pHi in living cells is crucial for understanding both normal physiology and disease states. Fluorescent pH indicators are powerful tools for these measurements, offering high sensitivity, spatial and temporal resolution, and the ability to be used in live-cell imaging.

These indicators are typically weak acids or bases whose fluorescence properties (excitation or emission spectra) change in response to pH alterations within a specific range. By introducing these dyes into cells and measuring their fluorescence, researchers can obtain quantitative information about the pH of the cytosol or specific organelles.

Representative pH Indicator: BCECF

BCECF is a popular fluorescent dye for measuring pH_i in the physiological range. Its fluorescence emission is pH-dependent, while its absorption has an isosbestic point (a wavelength at which the absorption is pH-independent). This dual-excitation ratio-metric property allows for accurate pH measurements that are independent of dye concentration, path length, and instrument efficiency, thereby minimizing artifacts.

Quantitative Data for BCECF

Property	Value	Reference
pKa	~6.98	Thermo Fisher Scientific
Excitation Wavelength (pH-sensitive)	~490 nm	Thermo Fisher Scientific
Excitation Wavelength (Isosbestic)	~440 nm	Thermo Fisher Scientific
Emission Wavelength	~535 nm	Thermo Fisher Scientific
Quantum Yield	Varies with pH	N/A
Solubility	Soluble in DMSO, DMF	N/A

Experimental Protocols

Protocol 1: Measurement of Cytosolic pH using BCECF-AM

This protocol describes the use of the acetoxymethyl (AM) ester form of BCECF (BCECF-AM) for measuring cytosolic pH in cultured mammalian cells using fluorescence microscopy. BCECF-AM is a cell-permeant version of the dye that is cleaved by intracellular esterases to trap the fluorescent indicator in the cytosol.

Materials:

- BCECF-AM (e.g., from Thermo Fisher Scientific)
- Anhydrous Dimethyl sulfoxide (DMSO)

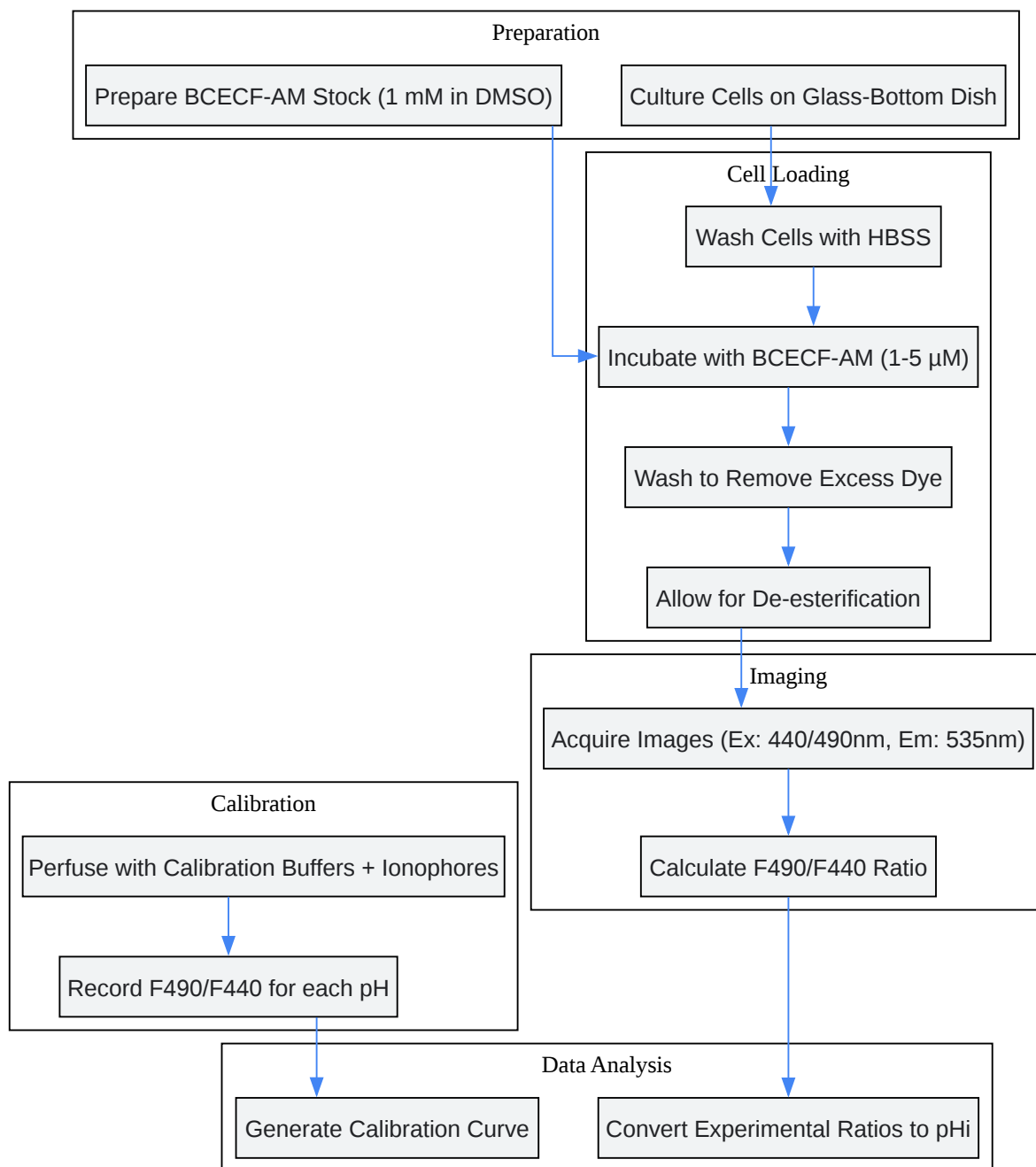
- Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
- Calibration buffers (pH range 6.0 - 8.0) containing a protonophore (e.g., 10 μ M nigericin) and a K⁺/H⁺ ionophore to equilibrate intracellular and extracellular pH.
- Cultured mammalian cells on glass-bottom dishes
- Fluorescence microscope equipped with excitation filters for ~440 nm and ~490 nm, an emission filter for ~535 nm, and a sensitive camera.

Procedure:

- Probe Preparation: Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO. Store protected from light and moisture at -20°C.
- Cell Loading:
 - Grow cells to a suitable confluency on glass-bottom dishes.
 - Wash the cells twice with pre-warmed (37°C) HBSS.
 - Prepare a loading solution by diluting the BCECF-AM stock solution to a final concentration of 1-5 μ M in HBSS.
 - Incubate the cells with the loading solution for 30-60 minutes at 37°C.
 - Wash the cells twice with HBSS to remove extracellular dye.
 - Incubate the cells for a further 30 minutes in fresh HBSS to allow for complete de-esterification of the dye.
- Fluorescence Imaging:
 - Place the dish on the microscope stage.
 - Acquire fluorescence images by alternately exciting the cells at ~490 nm and ~440 nm.
 - Collect the emission at ~535 nm for both excitation wavelengths.

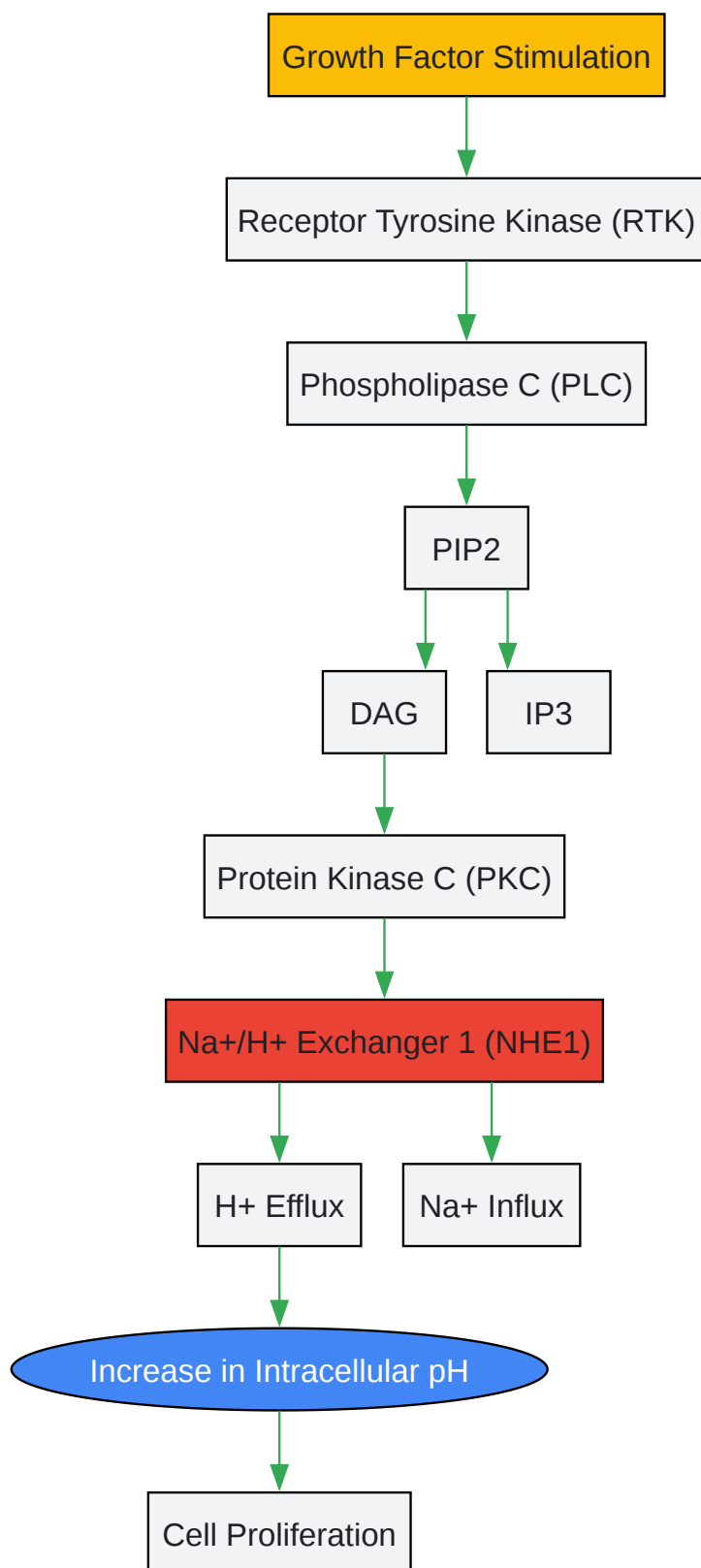
- Record the ratio of the fluorescence intensity at 490 nm to that at 440 nm (F490/F440).
- In Situ Calibration:
 - At the end of the experiment, perfuse the cells with a series of calibration buffers of known pH (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).
 - Ensure each calibration buffer contains an ionophore cocktail (e.g., nigericin and valinomycin) to equilibrate the intracellular and extracellular pH.
 - Record the F490/F440 ratio for each calibration buffer.
- Data Analysis:
 - Generate a calibration curve by plotting the known pH values of the calibration buffers against the corresponding F490/F440 ratios.
 - Fit the data to a suitable equation (e.g., the Henderson-Hasselbalch equation) to determine the pKa of the indicator in the cellular environment.
 - Convert the experimental F490/F440 ratios from the initial part of the experiment into pH_i values using the calibration curve.

Visualizations



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Caption: Workflow for intracellular pH measurement using BCECF-AM.



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Caption: A generalized signaling pathway leading to changes in intracellular pH.

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